5-ethyl-1H-pyrrole-2-carbaldehyde
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Overview
Description
5-Ethyl-1H-pyrrole-2-carbaldehyde is an organic compound with the molecular formula C7H9NO. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom.
Scientific Research Applications
5-Ethyl-1H-pyrrole-2-carbaldehyde has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly those targeting neurological and inflammatory conditions.
Material Science: It is explored for its potential use in the synthesis of conductive polymers and other advanced materials
Mechanism of Action
Target of Action
The primary target of 5-ethyl-1H-pyrrole-2-carbaldehyde is the respiratory system . The compound interacts with the respiratory system, leading to changes in its function.
Mode of Action
The exact mode of action of This compound It is known that the compound interacts with its targets in the respiratory system, leading to changes in their function .
Biochemical Pathways
The biochemical pathways affected by This compound It is suggested that the compound may have a potential reducing ability for metal ions .
Result of Action
The molecular and cellular effects of This compound It is known that the compound interacts with the respiratory system, leading to changes in its function .
Biochemical Analysis
Biochemical Properties
It is known that pyrrole-2-carboxaldehyde derivatives, which include 5-Ethyl-1H-pyrrole-2-carbaldehyde, can be produced by the strong acid-catalyzed condensation of glucose and amino acid derivatives in vitro . This suggests that this compound may interact with various enzymes, proteins, and other biomolecules in biochemical reactions.
Metabolic Pathways
The metabolic pathways involving this compound are not well-defined. It is known that pyrrole-2-carboxaldehyde derivatives can be produced via the formation of 3-deoxy-D-glucose in the reaction course , suggesting that this compound may be involved in similar metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-1H-pyrrole-2-carbaldehyde typically involves the functionalization of pyrrole derivatives. One common method is the Vilsmeier-Haack reaction, where pyrrole is treated with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the 2-position. The ethyl group can be introduced via alkylation reactions using ethyl halides under basic conditions .
Industrial Production Methods
large-scale synthesis would likely involve optimizing the Vilsmeier-Haack reaction or other formylation techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and other reducing agents.
Substitution: Halogens (e.g., Br2, Cl2), nitrating agents (e.g., HNO3/H2SO4).
Major Products
Oxidation: 5-ethyl-1H-pyrrole-2-carboxylic acid.
Reduction: 5-ethyl-1H-pyrrole-2-methanol.
Substitution: Various halogenated or nitrated derivatives of this compound.
Comparison with Similar Compounds
Similar Compounds
- 1-Phenyl-1H-pyrrole-2-carbaldehyde
- 1-Methyl-1H-pyrrole-2-carbaldehyde
- 3,5-Dimethyl-1H-pyrrole-2-carbaldehyde
Uniqueness
5-Ethyl-1H-pyrrole-2-carbaldehyde is unique due to the presence of both an ethyl group and an aldehyde group on the pyrrole ring.
Properties
IUPAC Name |
5-ethyl-1H-pyrrole-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-2-6-3-4-7(5-9)8-6/h3-5,8H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGWZGZSZVXVVPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(N1)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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